![molecular formula C19H20F2N2O2 B5117414 1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, commonly known as DF-MP, is a compound that belongs to the class of piperazine derivatives. DF-MP has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
DF-MP has shown potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted on rats, DF-MP was found to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has also been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Mécanisme D'action
The exact mechanism of action of DF-MP is not well understood. However, it is believed that DF-MP modulates the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has been shown to block the dopamine D2 receptor, which is responsible for the antipsychotic effects of DF-MP. DF-MP also modulates the levels of the GABA receptor, which is responsible for the anxiolytic and antidepressant effects of DF-MP.
Biochemical and Physiological Effects
DF-MP has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has also been shown to have antipsychotic, anxiolytic, and antidepressant effects. DF-MP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MP has several advantages for lab experiments. It is easy to synthesize, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. DF-MP has also been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
However, there are also limitations to using DF-MP in lab experiments. The exact mechanism of action of DF-MP is not well understood, which makes it difficult to design experiments to study its effects. DF-MP also has limited solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on DF-MP. One area of research could be to further investigate the mechanism of action of DF-MP. This could involve designing experiments to study the effects of DF-MP on specific neurotransmitter systems in the brain.
Another area of research could be to investigate the potential therapeutic applications of DF-MP in other diseases such as Alzheimer's disease and Parkinson's disease. DF-MP has been shown to have neuroprotective effects in animal models of these diseases, making it a promising candidate for further research.
Conclusion
In conclusion, DF-MP is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases. DF-MP has been shown to have antipsychotic, anxiolytic, and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has several advantages for lab experiments, including easy synthesis and good tolerability in animal studies. However, there are also limitations to using DF-MP in lab experiments, including the limited solubility in water and the unclear mechanism of action. Future research on DF-MP could focus on investigating its mechanism of action and potential therapeutic applications in other diseases.
Méthodes De Synthèse
DF-MP can be synthesized by the reaction of 1-(2,4-difluorophenoxy)acetyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(20)12-16(18)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUULDKULAVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

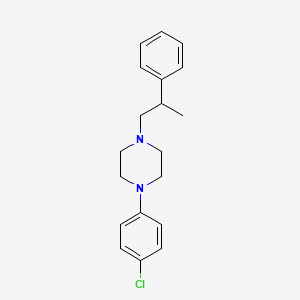
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
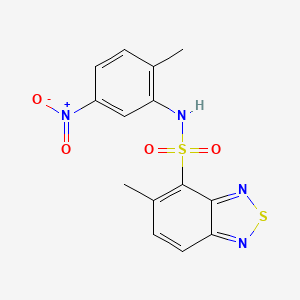
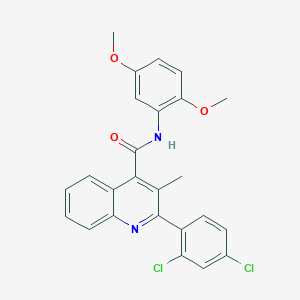
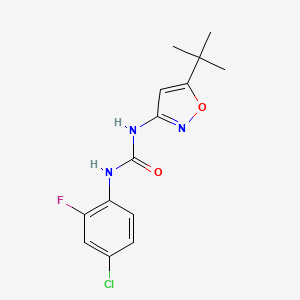
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)
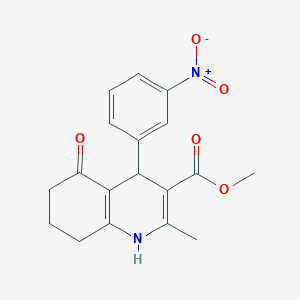
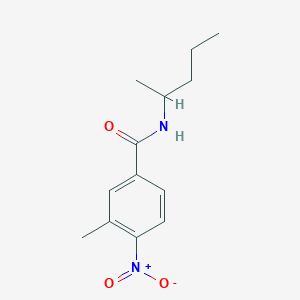
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)